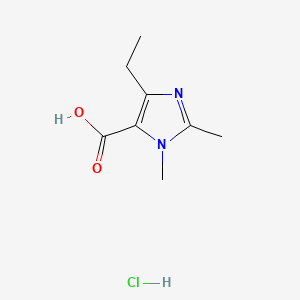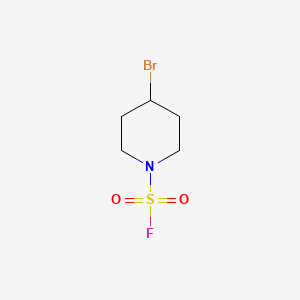
2-fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methoxy-1-(prop-2-yn-1-yl)benzene, also known as 2-Fluoro-4-methoxy-1-propynylbenzene or FMOPB, is an aromatic compound that is used in a variety of scientific research applications. It has been studied for its potential use in drug development, as well as for its biochemical and physiological effects.
Applications De Recherche Scientifique
FMOPB has been studied for its potential use in drug development, as it has been shown to have anti-inflammatory and antioxidant properties. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain types of cancer cells. Additionally, FMOPB has been studied for its potential use in the treatment of Alzheimer’s disease, as it has been shown to reduce the formation of amyloid plaques in the brain.
Mécanisme D'action
The mechanism of action of FMOPB is not yet fully understood. However, it is thought to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Additionally, FMOPB has been shown to interact with several receptors, including the serotonin 5-HT2A receptor, which may explain its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects
FMOPB has been shown to have anti-inflammatory and antioxidant properties, which may be due to its interaction with several enzymes and receptors. Additionally, FMOPB has been shown to inhibit the growth of certain types of cancer cells, as well as reduce the formation of amyloid plaques in the brain, which may be beneficial in the treatment of Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FMOPB in lab experiments include its high yield, its regioselectivity, and its potential for use in drug development. The limitations of using FMOPB in lab experiments include its lack of understanding of its mechanism of action and its potential for side effects, such as gastrointestinal upset and headaches.
Orientations Futures
For FMOPB research include further investigations into its mechanism of action, its potential for use in drug development, and its potential for use in the treatment of Alzheimer’s disease. Additionally, further studies should be conducted to determine the safety and efficacy of FMOPB in humans. Finally, further research should be conducted to determine the optimal dosage and administration of FMOPB for various conditions.
Méthodes De Synthèse
FMOPB is synthesized from the reaction of 4-methoxybenzaldehyde and propargyl bromide in the presence of a base. The reaction is carried out in an inert atmosphere and yields a product with a yield of up to 90%. The reaction is also known to be regioselective, meaning that it will produce the desired product in high yields without the need for additional purification.
Propriétés
IUPAC Name |
2-fluoro-4-methoxy-1-prop-2-ynylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-3-4-8-5-6-9(12-2)7-10(8)11/h1,5-7H,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHOKFZHQGOYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CC#C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-[(piperidin-4-yl)methyl]pyrimidin-2-amine dihydrochloride](/img/structure/B6605207.png)







![lithium(1+) ion 3,5-dichloro-4-[2-oxo-2-(1H-pyrrol-2-yl)ethoxy]benzoate](/img/structure/B6605255.png)


![N-[(1-aminocyclohexyl)methyl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6605279.png)
![3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B6605297.png)
![2-{[(tert-butoxy)carbonyl]amino}-5-fluoro-4-(fluoromethyl)pentanoic acid](/img/structure/B6605301.png)
